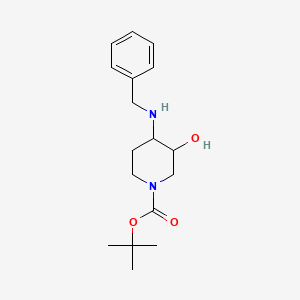
7-(Chloromethyl)indolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Chloromethyl)indolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and significant biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Chloromethyl)indolizine can be achieved through several methods. One common approach involves the cyclization of 2-alkylpyridines with appropriate reagents. For instance, the reaction of 2-alkylpyridines with chloromethylating agents under specific conditions can yield this compound . Another method involves the use of transition-metal-catalyzed reactions, which offer high selectivity and efficiency .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 7-(Chloromethyl)indolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indolizine derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
7-(Chloromethyl)indolizine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-(Chloromethyl)indolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific derivative and its structural features .
Comparación Con Compuestos Similares
Indole: A structurally related compound with significant biological activities.
Pyrrole: Another nitrogen-containing heterocycle with diverse applications.
Isoindole: Shares structural similarities with indolizine and exhibits unique properties.
Uniqueness of 7-(Chloromethyl)indolizine: The presence of the chloromethyl group at the 7th position of the indolizine ring distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C9H8ClN |
|---|---|
Peso molecular |
165.62 g/mol |
Nombre IUPAC |
7-(chloromethyl)indolizine |
InChI |
InChI=1S/C9H8ClN/c10-7-8-3-5-11-4-1-2-9(11)6-8/h1-6H,7H2 |
Clave InChI |
LGLNGEPHGGTUHE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=CC(=CC2=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662778.png)


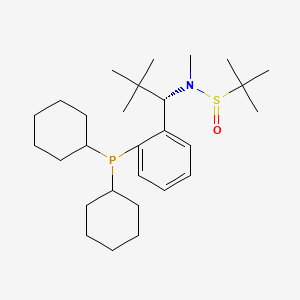
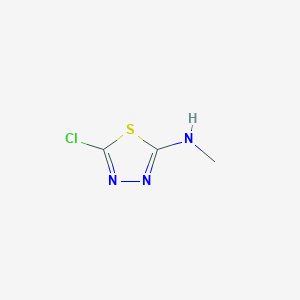
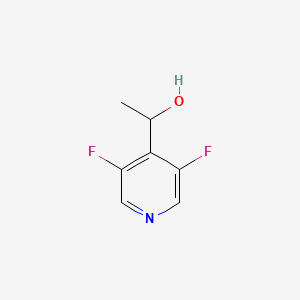
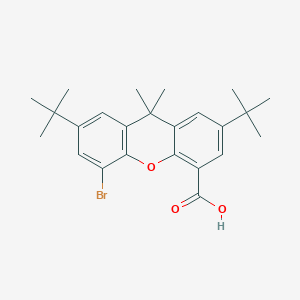
![4,5-Diamino-2-[(benzyloxy)methyl]pyridazin-3(2H)-one](/img/structure/B13662836.png)
![4-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13662844.png)



![[5-(Pyrimidin-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13662873.png)
